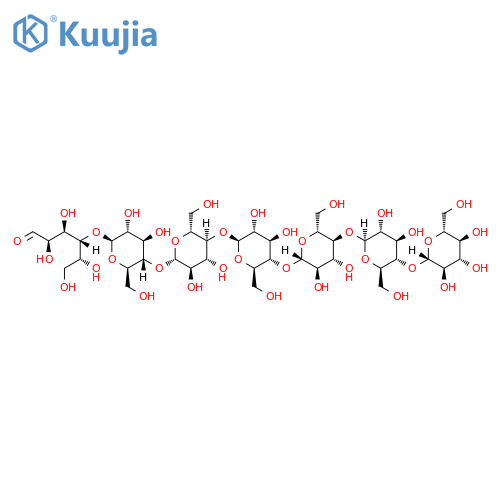Cas no 52646-27-2 (Celloheptaose)

Celloheptaose structure
商品名:Celloheptaose
CAS番号:52646-27-2
MF:C42H72O36
メガワット:1153.00
CID:1067020
Celloheptaose 化学的及び物理的性質
名前と識別子
-
- CelloheptaoseDP7
- Celloheptaose (6CI)
- D-CELLOHEPTAOSE
- O-beta-D-Glucopyranosyl-(1→4)-O-beta-D-glucopyranosyl-(1→4)-O-beta-D-glucopyranosyl-(1→4)-O-beta-D-glucopyranosyl-(1→4)-O-beta-D-glucopyranosyl-(1→4)-O-beta-D-glucopyranosyl-(1→4)-D-glucose
- Celloheptaose
- O-beta-D-Glucopyranosyl-(1-4)-O-beta-D-glucopyranosyl-(1-4)-O-beta-D-glucopyranosyl-(1-4)-O-beta-D-glucopyranosyl-(1-4)-O-beta-D-glucopyranosyl-(1-4)-O-beta-D-glucopyranosyl-(1-4)-D-glucose
- D-Glucose, O-β-D-glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-
-
- インチ: 1S/C42H72O36/c43-1-9(51)17(53)31(10(52)2-44)73-38-26(62)20(56)33(12(4-46)68-38)75-40-28(64)22(58)35(14(6-48)70-40)77-42-30(66)24(60)36(16(8-50)72-42)78-41-29(65)23(59)34(15(7-49)71-41)76-39-27(63)21(57)32(13(5-47)69-39)74-37-25(61)19(55)18(54)11(3-45)67-37/h1,9-42,44-66H,2-8H2/t9-,10+,11+,12+,13+,14+,15+,16+,17+,18+,19-,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-,41-,42-/m0/s1
- InChIKey: ZHZITDGOAFCURV-LKSRXEGDSA-N
- ほほえんだ: O([C@H]1[C@@H]([C@@H](O)[C@H](O[C@@]2([H])[C@@H]([C@@H](O)[C@H](O[C@@]3([H])[C@@H]([C@@H](O)[C@H](O[C@@]4([H])[C@@H]([C@@H](O)[C@H](O)[C@@H](CO)O4)O)[C@@H](CO)O3)O)[C@@H](CO)O2)O)[C@@H](CO)O1)O)[C@@]1([H])[C@@H]([C@@H](O)[C@H](O[C@@]2([H])[C@@H]([C@@H](O)[C@H](O[C@]([H])([C@H](O)CO)[C@H](O)[C@@H](O)C=O)O[C@@H]2CO)O)O[C@@H]1CO)O
じっけんとくせい
- 密度みつど: 1.85±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 283-286 ºC
- かんど: Hygroscopic
Celloheptaose 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Biosynth | OC05241-10 mg |
D-Celloheptaose |
52646-27-2 | 10mg |
$1,900.00 | 2023-01-03 | ||
| Biosynth | OC05241-25 mg |
D-Celloheptaose |
52646-27-2 | 25mg |
$4,375.00 | 2023-01-03 | ||
| A2B Chem LLC | AG28627-2mg |
D-Celloheptaose |
52646-27-2 | 2mg |
$288.00 | 2024-04-19 | ||
| A2B Chem LLC | AG28627-5mg |
D-Celloheptaose |
52646-27-2 | 5mg |
$469.00 | 2024-04-19 | ||
| Biosynth | OC05241-1 mg |
D-Celloheptaose |
52646-27-2 | 1mg |
$250.00 | 2023-01-03 | ||
| Biosynth | OC05241-5 mg |
D-Celloheptaose |
52646-27-2 | 5mg |
$1,050.00 | 2023-01-03 | ||
| Biosynth | OC05241-2 mg |
D-Celloheptaose |
52646-27-2 | 2mg |
$460.00 | 2023-01-03 | ||
| A2B Chem LLC | AG28627-10mg |
D-Celloheptaose |
52646-27-2 | 10mg |
$788.00 | 2024-04-19 | ||
| A2B Chem LLC | AG28627-1mg |
D-Celloheptaose |
52646-27-2 | 1mg |
$213.00 | 2024-04-19 |
Celloheptaose 関連文献
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
52646-27-2 (Celloheptaose) 関連製品
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
